Ajadine
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Overview
Description
Ajadine is a norditerpenoid alkaloid known for its unique chemical structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ajadine involves multiple steps, starting from the extraction of precursor compounds from natural sources. The process typically includes:
Isolation of precursor compounds: The initial step involves extracting precursor compounds from plants known to contain this compound.
Chemical modification: The extracted compounds undergo chemical modifications through reactions such as acetylation, hydroxylation, and methylation to form this compound.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Ajadine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents used in reactions with this compound include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in this compound reactions.
Substitution reagents: Various halogenating agents and nucleophiles are employed in substitution reactions involving this compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Mechanism of Action
Ajadine exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: This compound targets neuroreceptors, particularly nicotinic acetylcholine receptors, which play a crucial role in its insecticidal activity.
Pathways Involved: The compound’s mechanism involves binding to these receptors, leading to disruptions in neural signaling and ultimately causing insect mortality.
Comparison with Similar Compounds
Ajadine can be compared with other norditerpenoid alkaloids, such as:
Cardiopetalidine: Another norditerpenoid alkaloid with insecticidal properties, cardiopetalidine has a different mechanism of action compared to this compound.
Methyllycaconitine: This compound also targets nicotinic acetylcholine receptors but exhibits distinct pharmacological effects.
Uniqueness of this compound: : this compound’s unique combination of acetylation, hydroxylation, and methylation patterns distinguishes it from other similar compounds. Its specific interactions with neuroreceptors and selective cytotoxic effects make it a compound of significant interest in scientific research .
Properties
CAS No. |
58480-81-2 |
---|---|
Molecular Formula |
C35H48N2O10 |
Molecular Weight |
656.8 g/mol |
IUPAC Name |
[(1S,5R,6S,8R,13S,16R)-4-acetyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-acetamidobenzoate |
InChI |
InChI=1S/C35H48N2O10/c1-7-37-16-32(17-46-30(40)20-10-8-9-11-23(20)36-18(2)38)13-12-25(44-5)34-22-14-21-24(43-4)15-33(41,26(22)27(21)47-19(3)39)35(42,31(34)37)29(45-6)28(32)34/h8-11,21-22,24-29,31,41-42H,7,12-17H2,1-6H3,(H,36,38)/t21-,22?,24+,25-,26?,27?,28?,29?,31?,32+,33-,34+,35?/m1/s1 |
InChI Key |
QFEWDYKEKVVRHZ-CEZPZZPFSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@H]([C@@]34C2C(C(C31)([C@]5(C[C@@H]([C@H]6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ajadine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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